molecular formula C12H20O2 B1606300 2,6-Dimethylocta-5,7-dien-2-yl acetate CAS No. 72214-23-4

2,6-Dimethylocta-5,7-dien-2-yl acetate

Cat. No.: B1606300
CAS No.: 72214-23-4
M. Wt: 196.29 g/mol
InChI Key: JAVBVYXSVDXAQK-CSKARUKUSA-N
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Description

Contextualization of 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297) within Monoterpenoid Esters

Monoterpenoid esters are a well-established class of compounds that are frequently identified as components of essential oils from various plants. nih.gov These esters are formed by the reaction of a monoterpene alcohol with a carboxylic acid, in this case, the acetylation of the corresponding ocimene alcohol.

Acyclic monoterpenes and their acetate esters are noted for their applications in the flavor and fragrance industries. The properties of these esters, such as their volatility and odor profile, are determined by their molecular structure. The general chemical and physical properties of 2,6-Dimethylocta-5,7-dien-2-yl acetate are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
CAS Number 72214-23-4
Odor Profile Fruity, citrus, floral, green, fresh, bergamot, sweet, herbal, woody, lavender scent.vn
Log P 3.4 researchgate.net
Vapor Pressure 0.03192 mm Hg @ 23°C researchgate.net
Boiling Point (est.) 220°C scent.vn
Flash Point 197.00 °F (91.67 °C)
Specific Gravity 0.90700 to 0.91400 @ 25.00 °C
Refractive Index 1.46500 to 1.47000 @ 20.00 °C

This table presents a summary of the key physical and chemical properties of this compound.

Significance of Investigating this compound in Chemical and Biological Sciences

The significance of this compound in the chemical and biological sciences is largely inferred from the study of its parent compound, β-ocimene, and other related monoterpenoids. β-Ocimene is a common plant volatile that plays a crucial role in plant-insect interactions. researchgate.netmdpi.com It is involved in attracting pollinators and in plant defense mechanisms against herbivores. researchgate.netnih.govnih.gov

The acetylation of monoterpene alcohols can modify their biological activity and ecological function. While direct research on the specific biological roles of this compound is limited, the study of similar acyclic monoterpenoid acetates provides a framework for its potential significance. nih.govmdpi.com For instance, computational studies on various acyclic monoterpenes and their acetates have been conducted to predict their biological and toxicological effects. nih.govmdpi.comresearchgate.net These studies suggest that such compounds are generally safe for human use in products like cosmetics, though some may have skin and eye irritation potential. nih.govmdpi.com

The synthesis of this and related compounds is also of interest, particularly for industrial applications in the fragrance sector.

Overview of Prior Research on this compound and Related Ocimene Derivatives

Research directly focused on this compound is sparse in the public academic literature. However, a significant body of research exists for its precursor, β-ocimene, and other ocimene derivatives.

Studies have extensively documented the biosynthesis of β-ocimene in various plant species. nih.govnih.gov It is produced from geranyl diphosphate (B83284) (GPP) via the action of specific terpene synthases. nih.gov The emission of β-ocimene from flowers is often rhythmic and linked to the activity periods of pollinators. researchgate.net Furthermore, its release from vegetative tissues can be induced by herbivory, where it can act as a repellent or attract natural enemies of the attacking insects. nih.govnih.gov

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of ocimenyl acetate, which is a standard practice for fragrance ingredients. researchgate.netle.ac.uknih.gov This highlights its primary area of commercial use. While not found in nature, its synthesis and olfactive properties are well-documented by fragrance and chemical supply companies. researchgate.netresearchgate.netthegoodscentscompany.com

The study of related compounds, such as the pheromone of the Comstock mealybug, which is also a dimethylheptadienyl acetate derivative, provides insights into the potential for similar structures to have significant biological activity. psu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72214-23-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(5E)-2,6-dimethylocta-5,7-dien-2-yl] acetate

InChI

InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,8H,1,7,9H2,2-5H3/b10-8+

InChI Key

JAVBVYXSVDXAQK-CSKARUKUSA-N

SMILES

CC(=CCCC(C)(C)OC(=O)C)C=C

Isomeric SMILES

C/C(=C\CCC(C)(C)OC(=O)C)/C=C

Canonical SMILES

CC(=CCCC(C)(C)OC(=O)C)C=C

Other CAS No.

72214-23-4

Pictograms

Irritant

Origin of Product

United States

Nomenclature and Stereochemical Considerations of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Standard and Common Synonyms for 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297) and its Isomers

The systematic name, 2,6-dimethylocta-5,7-dien-2-yl acetate, precisely describes the molecule's structure according to IUPAC nomenclature. However, it is more commonly known by its trivial name, ocimenyl acetate . nih.govrsc.org This name is derived from its corresponding alcohol, ocimenol, which is a derivative of ocimene, a group of acyclic monoterpene hydrocarbons.

A variety of other synonyms are also used in commercial and scientific literature, often referring to specific isomers or mixtures. These include:

5,7-Octadien-2-ol, 2,6-dimethyl-, acetate nih.gov

2,6-Dimethyl-5,7-octadien-2-ol acetate nih.gov

Ocimen-1-yl acetate unibs.it

The CAS Registry Number for this compound is 72214-23-4 . nih.gov

It is important to note that the name "ocimenyl acetate" can sometimes be ambiguous, as it may refer to a mixture of its (E) and (Z) isomers. nih.gov For instance, some commercial sources specify the ratio of cis and trans isomers. nih.gov

Table 1: Synonyms for this compound

Synonym Source
Ocimenyl acetate nih.govrsc.org
5,7-Octadien-2-ol, 2,6-dimethyl-, acetate nih.gov
2,6-Dimethyl-5,7-octadien-2-ol acetate nih.gov
Ocimen-1-yl acetate unibs.it

Isomeric Forms and their Structural Distinctions Relevant to this compound

The molecular formula of this compound, C₁₂H₂₀O₂, is shared by several other significant monoterpene acetates. scent.vnnih.gov These isomers, while having the same atomic composition, exhibit distinct structural arrangements, leading to different chemical and sensory properties. The most relevant isomers in the context of flavor and fragrance chemistry are neryl acetate, linalyl acetate, and the various isomers of ocimenyl acetate itself.

Neryl Acetate and Geranyl Acetate: Neryl acetate is the acetate ester of nerol. It is the (Z)-isomer of its more common diastereomer, geranyl acetate, which is the (E)-isomer. Both are acetates of 3,7-dimethylocta-2,6-dien-1-ol. The key structural difference lies in the geometry around the double bond at the C2-C3 position. In neryl acetate, the larger substituents on either side of the double bond are on the same side (cis or Z), while in geranyl acetate, they are on opposite sides (trans or E). psu.edu

Linalyl Acetate: Linalyl acetate is the acetate ester of linalool (B1675412) (3,7-dimethylocta-1,6-dien-3-ol). Unlike neryl and geranyl acetate, which are primary acetates, linalyl acetate is a tertiary acetate. The position of the acetate group is at the C3 position, which is a chiral center. This means linalyl acetate can exist as two enantiomers: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate.

Ocimenyl Acetate Isomers: this compound itself has isomeric forms based on the geometry of the double bond at the C5-C6 position. The designation (5E) or (5Z) is used to denote the configuration around this double bond. For example, (5E)-2,6-dimethylocta-5,7-dien-2-yl acetate is a known isomer. chemspider.com Furthermore, the carbon atom at position 2 is a chiral center, meaning that for each geometric isomer ((E) and (Z)), there can be two enantiomers ((R) and (S)).

Table 2: Key Isomers of C₁₂H₂₀O₂

Isomer Name Structural Description Key Distinctions
This compound Acetate at C2, double bonds at C5 and C7 Tertiary acetate, chiral center at C2, E/Z isomerism at C5
Neryl Acetate Acetate at C1, double bonds at C2 and C6 Primary acetate, (Z)-isomer at C2 double bond
Geranyl Acetate Acetate at C1, double bonds at C2 and C6 Primary acetate, (E)-isomer at C2 double bond

| Linalyl Acetate | Acetate at C3, double bonds at C1 and C6 | Tertiary acetate, chiral center at C3 |

Elucidation of Absolute and Relative Configurations of this compound Stereoisomers

The complete stereochemical elucidation of a chiral molecule involves determining both its relative and absolute configuration. For this compound, this entails defining the geometry of the C5=C6 double bond (relative configuration) and the stereochemistry (R or S) at the chiral center C2 (absolute configuration).

The relative configuration, or the geometric isomerism at the C5=C6 double bond, is designated as either (E) (entgegen, opposite) or (Z) (zusammen, together). This is determined by the priority of the substituents on each carbon of the double bond according to the Cahn-Ingold-Prelog rules. The (5E) isomer is also referred to as the trans-isomer, while the (5Z) isomer is the cis-isomer. The analysis of these isomers is typically carried out using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov For instance, some commercial grades of ocimenyl acetate are sold with specified ratios of the cis and trans isomers. nih.gov

The determination of the absolute configuration at the chiral C2 center is a more complex undertaking. This requires the use of chiroptical methods that are sensitive to the three-dimensional arrangement of atoms. Advanced analytical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for this purpose. acs.orgrsc.org These experimental techniques are often coupled with quantum chemical calculations, such as Density Functional Theory (DFT), to predict the chiroptical properties of each possible enantiomer. By comparing the calculated spectra with the experimental spectra, the absolute configuration of the molecule can be assigned. acs.org

Therefore, while the existence of stereoisomers of this compound is certain, a comprehensive understanding of their specific three-dimensional structures awaits further dedicated research and publication in scientific literature.

Natural Occurrence and Biosynthetic Pathways of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Distribution of 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297) in Natural Sources (e.g., Plant Essential Oils, Fungi)

2,6-Dimethylocta-5,7-dien-2-yl acetate has been identified as a constituent of the essential oil of Artemisia annua L. (sweet wormwood), a plant renowned for producing the antimalarial compound artemisinin. nih.gov In literature, this compound is often referred to by its synonyms, including artemisyl acetate and artemisia alcohol acetate. nih.govnih.gov The volatile profile of A. annua is complex, containing a diverse array of both monoterpenes and sesquiterpenes, which accumulate in the glandular secretory trichomes. nih.govnih.gov While its precursor, artemisia alcohol, is noted in various Artemisia species, the acetate form is specifically documented in A. annua. nih.govphytojournal.com There is currently no significant scientific literature reporting the presence of this compound in fungal species.

Below is an interactive data table detailing the natural occurrence of this compound.

Compound NameSynonym(s)Natural SourcePlant Part
This compoundArtemisyl acetate, Artemisia alcohol acetate, Ocimen-1-yl acetate nih.govnih.govnih.govArtemisia annua L.Aerial parts (leaves, inflorescence) nih.govnih.gov

Proposed Biosynthetic Routes to this compound and its Precursors

The biosynthesis of terpenoids originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Unlike regular monoterpenes, which are formed from the head-to-tail condensation of one DMAPP and one IPP molecule to create geranyl diphosphate (GPP), irregular monoterpenes like the artemisyl skeleton of this compound are believed to be formed through alternative condensation mechanisms. nih.govnih.gov

The proposed pathway initiates with a "head-to-middle" condensation of two DMAPP molecules. nih.gov This leads to the formation of a cyclopropyl (B3062369) intermediate, chrysanthemyl diphosphate (CPP), which is a key branch point in the biosynthesis of various irregular monoterpenes. nih.gov Subsequent cleavage and rearrangement of the CPP skeleton, followed by hydration, yields the precursor alcohol, 2,6-dimethylocta-5,7-dien-2-ol (artemisia alcohol). The final step in the formation of this compound is the enzymatic acetylation of this alcohol, utilizing an acetyl donor such as acetyl-CoA.

The following table outlines the proposed biosynthetic sequence.

StepPrecursorProductGeneral Enzyme Class
12x Dimethylallyl Diphosphate (DMAPP)Chrysanthemyl Diphosphate (CPP)Prenyltransferase (e.g., Chrysanthemyl Diphosphate Synthase)
2Chrysanthemyl Diphosphate (CPP)Artemisia Alcohol (2,6-Dimethylocta-5,7-dien-2-ol)Terpene Synthase / Hydrolase
3Artemisia Alcohol + Acetyl-CoAThis compound + CoAAcyltransferase (e.g., Alcohol Acetyltransferase)

Enzymatic Systems Involved in the Biosynthesis of this compound and Related Compounds

The biosynthesis of this compound relies on specific classes of enzymes to catalyze each step of its formation.

Terpene Synthases (TPS): The initial formation of the carbon skeleton of the precursor alcohol is catalyzed by a terpene synthase. For irregular monoterpenes, this involves enzymes capable of non-head-to-tail condensation of DMAPP units, such as chrysanthemyl diphosphate synthases (CPPS), which have been characterized in other plants that produce irregular monoterpenes. nih.gov While the specific TPS responsible for artemisia alcohol has not been definitively isolated from A. annua, the presence of artemisia alcohol points to the activity of such an enzyme. nih.gov The subsequent conversion of the diphosphate intermediate to the alcohol may involve further action by the same synthase or a separate hydrolase.

Dehydrogenases: The essential oil of A. annua also contains related compounds like artemisia ketone. phytojournal.com The interconversion between terpene alcohols and ketones is typically mediated by alcohol dehydrogenases (ADHs). A monoterpene alcohol dehydrogenase has been identified in the glandular trichomes of Artemisia annua, suggesting a role for this class of enzymes in modifying the precursor alcohol or related compounds within the plant. researchgate.net

Alcohol Acyltransferases (AATs): The final step, the esterification of the terpene alcohol, is catalyzed by an alcohol acyltransferase. These enzymes utilize an acyl-CoA donor, most commonly acetyl-CoA, to transfer the acetyl group to the hydroxyl group of the alcohol. nih.gov This class of enzymes is responsible for the production of a wide variety of volatile esters in plants. While a specific alcohol acetyltransferase for artemisia alcohol has not been functionally characterized in A. annua from the available literature, members of the BAHD acyltransferase superfamily are known to catalyze such reactions. nih.govresearchgate.net A search of the Artemisia annua genome has identified proteins belonging to the Acyl-CoA N-acyltransferase (NAT) superfamily, which could potentially perform this function. uniprot.org The characterization of monoterpene acetyltransferases in other plants, such as lavender, demonstrates that these enzymes have specificities for certain alcohol substrates. nih.gov

Chemical Synthesis and Derivatization of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Total Synthesis Strategies for 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297)

The total synthesis of 2,6-dimethylocta-5,7-dien-2-yl acetate hinges on the initial construction of its precursor alcohol, 2,6-dimethylocta-5,7-dien-2-ol, also known as ocimenol. nih.govnist.gov Plausible synthetic routes to ocimenol can be devised using classical organometallic chemistry, followed by esterification.

One common strategy involves the use of a Grignard reagent to introduce the 1,1-dimethyl-2-propenyl group. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of a suitable Grignard reagent, such as isopropenylmagnesium bromide, with a ketone like 4-methyl-3-penten-2-one would be a direct approach. However, a more convergent synthesis would involve the addition of an organometallic reagent to a larger fragment containing the diene moiety.

A likely synthetic pathway would start with the Grignard reaction between methylmagnesium bromide and a suitable α,β-unsaturated ketone that contains the conjugated diene system. For example, a ketone such as (E)-5-methyl-4,6-heptadien-2-one could be reacted with methylmagnesium bromide to yield the tertiary alcohol, ocimenol. youtube.com

Alternatively, the Wittig reaction provides a powerful method for the formation of the conjugated diene system. masterorganicchemistry.comwikipedia.orgiitk.ac.in A retrosynthetic analysis suggests that the diene could be constructed by reacting a phosphonium (B103445) ylide with an appropriate ketone. For instance, the reaction of a stabilized ylide, such as (triphenylphosphoranylidene)acetaldehyde, with 4-methyl-2-pentanone (B128772) would generate a dienal intermediate. Subsequent reduction of the aldehyde and protection, followed by Grignard addition to the ketone, or vice-versa, could lead to the desired alcohol precursor. A more direct Wittig approach would involve the reaction of a C4-ylide with acetone.

Once the precursor alcohol, 2,6-dimethylocta-5,7-dien-2-ol, is synthesized, the final step is an esterification reaction to yield the target acetate. organic-chemistry.org

Table 1: Proposed Retrosynthetic Approaches for 2,6-Dimethylocta-5,7-dien-2-ol

Precursor 1 Precursor 2 Key Reaction Type
(E)-5-methyl-4,6-heptadien-2-one Methylmagnesium bromide Grignard Reaction

Stereoselective Synthesis Approaches for Specific Isomers of this compound

The stereochemistry of the conjugated diene in this compound is crucial as different isomers can exhibit distinct biological activities and sensory properties. The primary challenge lies in the stereoselective construction of the C5=C6 and C7=C8 double bonds. Modern synthetic methods offer several avenues for achieving high levels of stereocontrol. nih.govacs.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are at the forefront of stereoselective diene synthesis. nih.gov For example, a Suzuki or Stille coupling could be employed to join two vinyl fragments with predefined stereochemistry. mdpi.com A plausible route would involve the coupling of a vinyl boronic acid (or stannane) corresponding to the C1-C6 fragment with a vinyl halide for the C7-C8 portion, or vice versa. The stereochemistry of the resulting diene is typically retained from the starting vinyl partners.

The Wittig reaction and its modifications, such as the Schlosser modification, can also be used to control the geometry of the newly formed double bond. wikipedia.orgresearchgate.net The choice of the ylide (stabilized or non-stabilized) and the reaction conditions significantly influences the E/Z selectivity of the product. researchgate.net For instance, reacting a non-stabilized ylide with an α,β-unsaturated aldehyde generally provides good stereoselectivity for the newly formed double bond while preserving the stereochemistry of the existing one. researchgate.net

Furthermore, ring-closing metathesis (RCM) of a suitable di-alkene precursor, followed by a ring-opening step, could be a sophisticated strategy to install a stereodefined diene system. mdpi.com

Table 2: Methods for Stereoselective Diene Synthesis

Method Description Stereochemical Control
Suzuki/Stille Coupling Pd-catalyzed cross-coupling of vinyl organometallics with vinyl halides. High, dependent on the stereochemistry of the starting materials. mdpi.com
Wittig Reaction Reaction of a phosphonium ylide with a carbonyl compound. E/Z selectivity is influenced by the ylide structure and reaction conditions. wikipedia.orgresearchgate.net
Horner-Wadsworth-Emmons Reaction of a phosphonate (B1237965) carbanion with a carbonyl, typically favoring the E-isomer. High E-selectivity.

Synthesis of Analogues and Derivatives of this compound

The esterification of the tertiary alcohol, 2,6-dimethylocta-5,7-dien-2-ol, to its acetate is a key transformation. Due to the steric hindrance of the tertiary alcohol, direct Fischer esterification with acetic acid may be slow and require harsh conditions that could lead to side reactions such as dehydration or rearrangement of the allylic system.

More efficient methods for the acetylation of tertiary alcohols include the use of more reactive acylating agents. researchgate.net Acetic anhydride (B1165640) or acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or a catalyst such as 4-(dimethylamino)pyridine (DMAP) are commonly employed. researchgate.netyoutube.com These reactions typically proceed under mild conditions with high yields. Enzymatic acetylation using lipases can also be an effective and highly selective method, often proceeding under very mild conditions. organic-chemistry.org

Table 3: Reagents for the Acetylation of 2,6-Dimethylocta-5,7-dien-2-ol

Acylating Agent Catalyst/Base Typical Conditions
Acetic Anhydride Pyridine, DMAP Room temperature, aprotic solvent
Acetyl Chloride Triethylamine, Pyridine 0°C to room temperature, aprotic solvent
Acetic Acid Cobalt(II) chloride Mild heating, can be performed without water removal organic-chemistry.org

The conjugated diene system is a reactive handle for a variety of chemical transformations, allowing for the synthesis of a wide range of analogues. researchgate.netmdpi.com

Selective Hydrogenation: Catalytic hydrogenation can be controlled to selectively reduce one or both double bonds of the diene system. For example, using Lindlar's catalyst would likely lead to the saturation of the more accessible double bond.

Cycloaddition Reactions: The diene can participate in Diels-Alder reactions with various dienophiles to construct six-membered ring systems, leading to complex cyclic analogues.

Oxidative Cleavage: Ozonolysis or oxidation with reagents like potassium permanganate (B83412) can cleave the double bonds to yield smaller carbonyl-containing fragments, which can be further functionalized.

Epoxidation: Selective epoxidation of one of the double bonds can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA), leading to vinyl epoxides which are versatile synthetic intermediates.

Hydroxylation: Dihydroxylation using osmium tetroxide or other reagents can introduce vicinal diols across the double bonds, increasing the polarity and providing further sites for functionalization. nih.gov

The acetate group itself can be modified to generate a library of derivatives with different ester functionalities.

Hydrolysis: The ester can be hydrolyzed back to the parent alcohol, 2,6-dimethylocta-5,7-dien-2-ol, under either acidic or basic conditions. This alcohol can then serve as a precursor for other derivatives.

Transesterification: The acetate can be converted to other esters through transesterification. youtube.com This reaction involves treating the acetate with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) would yield the corresponding methyl ether, though this is not an ester. A more accurate example would be the reaction with a different carboxylic acid under acidic conditions to exchange the acetate group. A more practical approach is the base-catalyzed reaction with a different alcohol to displace the acetate group, although this is technically an alcohol exchange on the ester. A true transesterification would involve reacting the acetate with another ester in the presence of a catalyst.

Reduction: The acetate group can be reduced to the parent alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-Dimethylocta-5,7-dien-2-ol
Ocimenol
Isopropenylmagnesium bromide
4-Methyl-3-penten-2-one
(E)-5-methyl-4,6-heptadien-2-one
Methylmagnesium bromide
(Triphenylphosphoranylidene)acetaldehyde
4-Methyl-2-pentanone
Acetic anhydride
Acetyl chloride
4-(Dimethylamino)pyridine (DMAP)
m-Chloroperoxybenzoic acid (m-CPBA)
Osmium tetroxide
Potassium permanganate
Lithium aluminum hydride (LiAlH₄)

Analytical Methodologies and Spectroscopic Elucidation of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Chromatographic Techniques for Separation and Quantification of 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297)

Chromatographic methods are essential for separating 2,6-Dimethylocta-5,7-dien-2-yl acetate from complex mixtures, such as essential oils or synthetic reaction products, and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most prominent techniques utilized for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In a study analyzing the volatile compounds of marjoram (Origanum majorana L.) treated with ozone, this compound (CAS 72214-23-4) was identified using GC-MS, with a reported retention time of 14.15 minutes on a moderately polar HP-5 capillary column. nmrdb.orguni.lu

The mass spectrometer component provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, which is critical for identification. While detailed experimental fragmentation data for this compound is not widely published, predicted mass spectrometry data provides insight into the expected ionic species.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Ion Predicted m/z
[M+H]+ 197.15361
[M+Na]+ 219.13555
[M-H]- 195.13905
[M+NH4]+ 214.18015
[M+K]+ 235.10949
[M+H-H2O]+ 179.14359
[M]+ 196.14578

Data sourced from predicted values. uni.lu

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of this compound. A reverse-phase (RP) HPLC method has been described as suitable for its analysis. nih.gov This method allows for the separation of the compound based on its hydrophobic character.

A typical RP-HPLC setup for this analysis would involve a non-polar stationary phase, such as a C18 column (e.g., Newcrom R1), and a polar mobile phase. nih.gov A common mobile phase composition includes a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid to improve peak shape. nih.gov For applications where the eluent is directed to a mass spectrometer (LC-MS), phosphoric acid is typically replaced with a volatile acid, such as formic acid. nih.gov

Table 2: Example HPLC Method Parameters for this compound Analysis

Parameter Description
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and Water
Acid Modifier Phosphoric Acid (for UV detection) or Formic Acid (for MS detection)

Based on described methodologies. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering faster analysis times and higher resolution compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The methodologies for HPLC are generally transferable to UPLC. For the analysis of this compound, columns with 3 µm particles are noted to be available for fast UPLC applications, suggesting that the principles of the reverse-phase separation remain the same but with significantly improved performance. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The key regions would include signals for the vinyl protons of the conjugated diene system, the protons on carbons adjacent to the ester group, and the various methyl and methylene protons. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

Table 3: Predicted ¹H NMR Spectral Assignments for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Range Expected Multiplicity
Vinyl Protons (-CH=CH₂, =CH-) 4.5 - 6.5 Complex Multiplets
Methylene Protons (-CH₂-) 1.5 - 2.5 Multiplets
Acetate Methyl Protons (-OCOCH₃) ~2.0 Singlet
Methyl Protons at C6 (=C(CH₃)-) ~1.7 Singlet or Doublet
Gem-dimethyl Protons at C2 (-C(CH₃)₂-) ~1.4 Singlet

Note: This table is based on general principles of ¹H NMR spectroscopy and predicted values for similar structures, as experimental data is not publicly available.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, twelve distinct signals would be expected, corresponding to each of the twelve carbon atoms. The chemical shifts would be indicative of the type of carbon (alkane, alkene, ester carbonyl, etc.).

Table 4: Predicted ¹³C NMR Spectral Assignments for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Range
Ester Carbonyl Carbon (C=O) 170 - 175
Vinyl Carbons (-C=C-) 110 - 150
Quaternary Carbon at C2 (-C(CH₃)₂O-) 80 - 90
Methylene Carbons (-CH₂-) 20 - 40
Acetate Methyl Carbon (-OCOCH₃) ~21
Methyl Carbons (C1, C9, C10) 15 - 30

Note: This table is based on general principles of ¹³C NMR spectroscopy and predicted values for similar structures, as experimental data is not publicly available.

Advanced NMR Experiments for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectroscopy provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complex structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the carbon framework and the placement of protons.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's spin systems. This is crucial for tracing the connectivity of the octadiene chain.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is pivotal for connecting the different spin systems identified in the COSY spectrum and for confirming the position of quaternary carbons, such as the ester carbonyl group and the carbon atom at the 2-position.

The stereochemistry of the double bonds and the chiral center at the 2-position can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of atoms and thus the stereochemical configuration.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HMBC Correlations (¹³C)
H-5H-4C-3, C-6, C-7
H-7H-8C-5, C-6
H-8H-7C-5, C-6
-OCOCH₃C=O

Note: This table is a representation of expected correlations and is not based on experimentally determined data for this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₂₀O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

Electron Ionization (EI) is a common ionization technique that leads to characteristic fragmentation of the molecule. The resulting mass spectrum would display a molecular ion peak ([M]⁺) and several fragment ions. The fragmentation pattern provides a fingerprint of the molecule, revealing clues about its structure. For instance, the loss of the acetate group or cleavage at different points along the octadiene chain would result in specific fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.15361147.3
[M+Na]⁺219.13555153.2
[M-H]⁻195.13905147.2
[M+NH₄]⁺214.18015167.0

Data sourced from PubChem. spectrabase.com

Vibrational Circular Dichroism (VCD) and Optical Rotation for Absolute Configuration Assignment of this compound

As this compound possesses a chiral center at the 2-position, determining its absolute configuration (R or S) is a critical aspect of its complete structural elucidation. Vibrational Circular Dichroism (VCD) and Optical Rotation are chiroptical techniques that are highly effective for this purpose.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with the theoretically calculated spectra for both the R and S enantiomers (typically using density functional theory, DFT), the absolute configuration can be unambiguously assigned. This technique has been successfully applied to determine the absolute configurations of various natural products, including other terpenes.

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral compound, provides a single value ([α]D) that is characteristic of the enantiomer. Similar to VCD, the comparison of the experimentally measured optical rotation with DFT-calculated values for both enantiomers can lead to the assignment of the absolute configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and alkene functionalities.

The most prominent features in the IR spectrum would be:

A strong absorption band in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.

Absorption bands in the region of 1650-1600 cm⁻¹, corresponding to the C=C stretching vibrations of the conjugated diene system.

C-H stretching vibrations for the sp² hybridized carbons of the double bonds would appear above 3000 cm⁻¹, while those for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

A distinct C-O stretching vibration for the ester linkage would be expected in the 1250-1000 cm⁻¹ region.

While an experimental IR spectrum for this compound is not available, the IR spectrum of the related isomer, 3,7-dimethylocta-2,6-dienyl acetate, shows characteristic absorptions for the ester and alkene groups, providing a useful reference. nist.gov

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Ester (C=O)Stretch1750 - 1735
Alkene (C=C)Stretch1650 - 1600
Alkene (=C-H)Stretch> 3000
Alkane (C-H)Stretch< 3000
Ester (C-O)Stretch1250 - 1000

Note: This table represents typical frequency ranges for the indicated functional groups.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Oxidation Reactions of 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297) and its Analogues

The dienyl moiety and the allylic positions of 2,6-dimethylocta-5,7-dien-2-yl acetate are susceptible to various oxidative processes. These reactions can lead to the formation of epoxides, hydroperoxides, and other oxygenated derivatives, which are valuable intermediates in the synthesis of fine chemicals and fragrances.

Epoxidation Reactions

The epoxidation of alkenes, typically achieved with peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA) or through metal-catalyzed reactions, converts a carbon-carbon double bond into an epoxide ring. In the case of this compound, the conjugated diene system presents two double bonds (at C5-C6 and C7-C8) available for epoxidation.

The regioselectivity of epoxidation on conjugated dienes can be complex. Generally, the more electron-rich double bond reacts faster. For this compound, the C7-C8 double bond is less substituted and thus typically more reactive towards electrophilic epoxidizing agents compared to the internal C5-C6 double bond. However, studies on analogous terpenes, such as limonene (B3431351), show that both double bonds can be epoxidized. mdpi.com For instance, the epoxidation of limonene can yield both the 1,2-epoxide and the 8,9-epoxide, with further reaction leading to the diepoxide. wur.nl In chemoenzymatic epoxidation systems, such as using lyophilized fungal mycelium, a wide range of linear and cyclic monoterpenes are efficiently converted to their respective epoxides. wur.nl The reaction with this compound would be expected to initially form a mixture of mono-epoxides, with the potential for di-epoxide formation upon using excess oxidant.

Table 1: Potential Epoxidation Products of this compound

ReactantOxidizing AgentMajor Mono-epoxidation Products
This compoundPeroxy acid (e.g., m-CPBA)5,6-Epoxy-2,6-dimethyloct-7-en-2-yl acetate
7,8-Epoxy-2,6-dimethylocta-5-en-2-yl acetate

Photooxygenation Processes and Hydroperoxide Formation

Photooxygenation, specifically the ene reaction with singlet oxygen (¹O₂), is a characteristic reaction of alkenes bearing allylic protons. uoc.grresearchgate.net This process involves the generation of singlet oxygen via a photosensitizer (e.g., Rose Bengal, Methylene Blue) and light, which then reacts with the alkene to form an allylic hydroperoxide, where the double bond has shifted. google.comscripps.edu

For this compound, the structural analogue ocimene provides a good model for this transformation. google.comwikipedia.org The reaction with singlet oxygen can occur at multiple allylic positions within the molecule, leading to a mixture of hydroperoxide regioisomers. The key step is the abstraction of an allylic hydrogen atom by the singlet oxygen. uoc.gr The industrial photooxygenation of another analogue, citronellol, is a key step in the synthesis of rose oxide and yields a mixture of two regioisomeric hydroperoxides. mdpi.com A similar outcome is expected for this compound, resulting in valuable oxygenated fragrance intermediates.

Baeyer-Villiger Oxidation of Related Aldehydes to Form Formates

The Baeyer-Villiger oxidation transforms ketones into esters and aldehydes into carboxylic acids using peroxy acids. wikipedia.orgslideshare.netsigmaaldrich.com However, specific strategies have been developed for the selective oxidation of aldehydes to formate (B1220265) esters. stackexchange.comorganic-chemistry.org This transformation is relevant to aldehydes that are structurally analogous to this compound, such as citral (B94496) (3,7-dimethylocta-2,6-dienal), an isomeric terpenoid aldehyde.

In a typical Baeyer-Villiger oxidation of an aldehyde, a hydride group migrates, leading to a carboxylic acid. chadsprep.com However, certain catalytic systems, such as those employing a hypervalent λ³-bromane strategy, can achieve the selective transformation of primary aliphatic and aromatic aldehydes into formates. organic-chemistry.org In this modified Baeyer-Villiger type reaction, instead of the hydride migrating, the alkyl portion of the molecule migrates, leading to the insertion of an oxygen atom between the carbonyl carbon and the alkyl group, thus forming a formate. This selective process avoids the formation of the corresponding carboxylic acid, which is a common outcome in classical Baeyer-Villiger oxidations. stackexchange.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating GroupAptitude
Tertiary alkylHighest
CyclohexylHigh
Secondary alkyl, PhenylMedium
Primary alkylLow
MethylLowest
HydrogenVaries (typically high)

Note: This general trend determines the regiochemical outcome of the oxidation of unsymmetrical ketones. organic-chemistry.org

Halogenation Reactions of this compound

The conjugated diene system of this compound readily undergoes electrophilic addition with halogens such as bromine (Br₂). The reaction with conjugated dienes is distinct from that of isolated alkenes and typically yields a mixture of 1,2-addition and 1,4-addition products. pressbooks.publibretexts.org

The mechanism proceeds via the formation of a resonance-stabilized allylic carbocation intermediate. pressbooks.pubquimicaorganica.org Initial electrophilic attack by a bromine atom on one of the terminal carbons of the diene (e.g., C8) leads to a carbocation at the adjacent carbon (C7), which is in resonance with a carbocation at C5. The subsequent nucleophilic attack by a bromide ion (Br⁻) can occur at either of these positively charged centers. Attack at C7 results in the 1,2-addition product, while attack at C5 yields the 1,4-addition product, with a concurrent shift of the double bond to the C6-C7 position. libretexts.orgyoutube.com The ratio of these products can be influenced by reaction conditions such as temperature and solvent.

Cyclization Reactions Involving the Dienyl Moiety

The conjugated diene structure within this compound makes it a candidate for various pericyclic reactions, including intramolecular cyclizations. The acyclic monoterpene (E)-β-ocimene, a close structural analogue, is known to be a precursor in the biosynthesis of various cyclic monoterpenes. nih.govresearchgate.net

These cyclization reactions can be initiated cationically. For instance, terpenoid-derived conjugated dienes with an exo-methylene group undergo regioselective 1,4-conjugated addition during cationic polymerization, leading to the formation of polymers containing cyclohexenyl rings. rsc.orgresearchgate.net While this is a polymerization context, it highlights the inherent tendency of the diene system to form six-membered rings. Under appropriate conditions, such as acid catalysis or thermal activation, the dienyl moiety of this compound could potentially undergo intramolecular cyclization to form substituted cyclohexene (B86901) derivatives. The specific stereochemistry and substitution pattern of the starting material would dictate the feasibility and outcome of such ring-forming reactions. libretexts.org

Hydrolysis Pathways of the Acetate Ester in this compound

The acetate ester group in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding alcohol, 2,6-dimethylocta-5,7-dien-2-ol, and acetic acid (or its carboxylate salt).

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl), the reaction is reversible. chemistrysteps.com The mechanism is the microscopic reverse of Fischer esterification. The carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol portion is eliminated as a leaving group, regenerating the acid catalyst and forming the carboxylic acid and the corresponding alcohol. youtube.com For tertiary esters, the mechanism can proceed via an Sₙ1 pathway involving the formation of a stable tertiary carbocation after protonation. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process. chemistrysteps.com A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The alkoxide is then eliminated, forming a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards further nucleophilic attack. This final deprotonation step drives the reaction to completion. youtube.com Studies on the closely related linalyl acetate show that it is readily hydrolyzed under both acidic and basic conditions, with the reaction being faster at lower pH. oecd.org In vivo studies also show that linalyl acetate is metabolically unstable and rapidly converted to its alcohol, linalool (B1675412). researchgate.net

Biological Activities and Mechanistic Investigations of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Antimicrobial Activity of 2,6-Dimethylocta-5,7-dien-2-yl Acetate (B1210297) and its Derivatives

While direct studies on the antimicrobial spectrum of 2,6-dimethylocta-5,7-dien-2-yl acetate are not extensively documented in publicly available research, the activities of other terpene acetates provide a framework for its potential efficacy. Terpenoid esters are recognized components of essential oils and are frequently associated with antimicrobial properties. For instance, studies on related compounds like linalyl acetate and isoamyl acetate demonstrate inhibitory effects against a range of bacteria and fungi. nih.govnih.gov The lipophilic nature of these compounds allows them to interact with microbial cell membranes, which is a common mechanism for this class of molecules. nih.gov

Antibacterial Mechanisms of Action

The antibacterial action of monoterpenoid esters is generally attributed to their ability to compromise bacterial cell integrity. nih.gov Although the specific mechanisms for this compound have not been detailed, research on analogous compounds such as linalyl acetate and isoamyl acetate offers significant clues. nih.govnih.gov

The primary proposed mechanism involves the disruption of the bacterial plasma membrane. Due to their lipophilic (fat-loving) character, these molecules can easily partition into the lipid bilayer of the cell membrane. This insertion can lead to several detrimental effects:

Membrane Expansion and Increased Fluidity: The compound's presence within the membrane can increase the space between phospholipid molecules, leading to expansion and a less stable, more fluid membrane.

Altered Permeability: This disruption can increase the permeability of the membrane, causing an uncontrolled leakage of vital intracellular components such as ions, metabolites, and proteins. nih.gov

Disturbance of Membrane Proteins: Key proteins embedded in the membrane, including enzymes and transport channels, can be disturbed, leading to the inhibition of essential processes like respiration and nutrient transport. nih.gov

Furthermore, research on isoamyl acetate has shown that exposure can alter the expression of proteins involved in crucial cellular functions, including sugar metabolism, the tricarboxylic acid (TCA) cycle, and protein synthesis. nih.gov It is plausible that this compound could exert its antibacterial effects through a similar combination of membrane perturbation and interference with essential metabolic pathways.

Antifungal Mechanisms of Action

The antifungal mechanisms of this compound are not specifically elucidated in current literature. However, the general mechanisms of antifungal agents and the activity of similar volatile acetates suggest potential modes of action. Many antifungal compounds work by targeting unique structures in fungal cells that are not present in mammalian cells, such as the cell wall. nih.gov

Based on studies of isoamyl acetate, a likely mechanism is the disruption of the fungal cell membrane, leading to impaired respiration and damage to membrane proteins. nih.gov This is consistent with the action of many lipophilic antimicrobial compounds. Other novel antifungal mechanisms that have been identified for different classes of compounds include the inhibition of fungal protein synthesis or the binding to actin to disrupt cellular processes, leading to apoptosis (programmed cell death). nih.govmdpi.com While these latter mechanisms have not been linked to terpene acetates, they represent the broader search for new antifungal targets. For this compound, the most probable mechanism remains the perturbation of cell membrane structure and function, similar to its proposed antibacterial action.

Antioxidant Properties and Associated Mechanisms

There is currently a lack of direct scientific evidence detailing the antioxidant properties and associated mechanisms of this compound itself. However, many plant-derived essential oils and their components, including terpenoids, are known to possess antioxidant capabilities. These properties are often investigated in the context of protecting against oxidative damage induced by environmental toxins, such as heavy metals.

For example, studies on the protective effects of plant extracts, like those from Ocimum gratissimum, against lead acetate-induced toxicity have highlighted key antioxidant mechanisms. nih.gov These general mechanisms, while not directly tested for this compound, include:

Scavenging of Reactive Oxygen Species (ROS): Antioxidants can directly neutralize harmful free radicals.

Reduction of Lipid Peroxidation: They can inhibit the oxidative degradation of lipids, which prevents damage to cell membranes. A common marker for this damage is malondialdehyde (MDA), and antioxidants typically reduce its levels.

Enhancement of Endogenous Antioxidant Enzymes: Natural antioxidants can boost the body's own defense systems by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and increasing levels of non-enzymatic antioxidants like glutathione (B108866) (GSH). nih.gov

Future research is needed to determine if this compound possesses these properties.

Enzyme Inhibitory Activities (e.g., Alpha-glucosidase Inhibition)

No scientific studies are currently available that demonstrate alpha-glucosidase inhibitory activity for this compound. Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in managing type 2 diabetes. nih.govnih.gov

Alpha-glucosidase is an enzyme located in the brush border of the small intestine and is responsible for the final step in digesting complex carbohydrates into absorbable monosaccharides, like glucose. nih.govyoutube.com By inhibiting this enzyme, the breakdown of carbohydrates is delayed, which slows the absorption of glucose into the bloodstream. nih.gov This action effectively reduces the sharp increase in blood glucose levels that can occur after a meal (postprandial hyperglycemia), a key goal in diabetes management. nih.gov While many natural compounds from plants are being investigated as sources of new alpha-glucosidase inhibitors, there is no evidence to date to include this compound in this category. science.gov

Pheromonal or Chemoattractant Activities and Ecological Roles

While not formally identified as a pheromone, the distinct aroma of this compound strongly suggests a role as a chemoattractant, particularly in insect communication and plant-animal interactions. Its odor is described as fruity, fresh, herbal, and citrusy. specialchem.comiff.comperflavory.com Such volatile organic compounds (VOCs) are fundamental to the ecological roles of many plants, serving to attract pollinators or repel herbivores.

The function of acetate esters as pheromones is well-established in the insect world. For example, 11-cis-vaccenyl acetate is a known aggregation pheromone in the fruit fly Drosophila melanogaster. nih.gov This male-specific lipid activates specific olfactory neurons, demonstrating the precision of chemical signaling. The fruity and floral scent of this compound makes it a plausible candidate for a kairomone—a chemical signal that is beneficial to the receiver—for various insects that feed on or pollinate plants that may produce this compound. Its use as a fragrance ingredient in commercial products is a testament to its potent olfactory properties. specialchem.comthegoodscentscompany.com

Table 1: Olfactory Profile and Potential Ecological Function of this compound

PropertyDescriptionImplied Ecological Role
Odor Profile Fresh, herbal, citrus, fruity, floral, lavender, bergamot. specialchem.comperflavory.comChemoattractant
Functional Use Fragrance Ingredient. thegoodscentscompany.comSignal for Pollinators/Herbivores
Potential Activity Pheromonal / KairomonalMediating Interspecies Interactions

Network Pharmacology and Predicted Biological Targets/Pathways for this compound

There are no network pharmacology studies specifically focused on this compound available in the scientific literature. Network pharmacology is a modern computational approach used to understand how a drug or compound interacts with a complex network of biological targets and pathways within the body. This method helps in predicting the potential therapeutic effects and mechanisms of action of a compound by analyzing its interactions with multiple proteins and genes simultaneously.

Studies on related plant genera, such as Ocimum (basil), have utilized this approach to explore the mechanisms of constituent compounds. For example, a study on Ocimum basilicum investigated its active components for the treatment of Alzheimer's disease, identifying core targets like MAPK1, GSK3B, and ESR1, and highlighting the potential of the AKT/GSK-3β pathway. nih.gov While this provides an example of the methodology, it does not provide specific targets for this compound. A dedicated network pharmacology analysis would be required to predict its specific biological targets and associated pathways.

Interactions with Nuclear Receptors

There is currently no available scientific evidence to suggest that this compound interacts with nuclear receptors. Searches of scientific databases and literature have not yielded any studies investigating the binding affinity, agonistic, or antagonistic activities of this compound on any members of the nuclear receptor superfamily, such as RARs, RXRs, or PPARs.

Regulation of Lipolysis and Serotonergic Synapse Signaling

No research has been published detailing the effects of this compound on the regulation of lipolysis or serotonergic synapse signaling. Consequently, there is no information on its potential to modulate key enzymes in the lipolytic pathway, such as adipose triglyceride lipase (B570770) (ATGL) or hormone-sensitive lipase (HSL), nor are there any studies on its interaction with components of the serotonergic system, including serotonin (B10506) receptors or transporters.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Analogues

A review of the scientific literature found no structure-activity relationship (SAR) studies focused on this compound or its analogues for any biological effects. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity, and the absence of such research indicates that this area remains unexplored for this class of molecules. Therefore, no data tables or detailed findings on the impact of structural modifications to this compound on its biological function can be provided.

Environmental Fate and Degradation Pathways of 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Phototransformation and Photo-Oxidation in Environmental Matrices

The primary mechanism for the removal of 2,6-dimethylocta-5,7-dien-2-yl acetate (B1210297) from the atmosphere is expected to be through indirect photo-oxidation by hydroxyl radicals (•OH). Quantitative Structure-Activity Relationship (QSAR) models, such as those integrated into the US EPA's EPI Suite™, predict the atmospheric half-life of chemical compounds. For 2,6-dimethylocta-5,7-dien-2-yl acetate, the predicted atmospheric oxidation half-life is relatively short, suggesting it is readily degraded in the air.

These models calculate a rate constant for the reaction with hydroxyl radicals, which is then used to estimate the half-life, assuming a standard atmospheric concentration of these radicals. The presence of double bonds in the structure of this compound makes it susceptible to attack by these reactive species.

Table 8.1: Predicted Atmospheric Phototransformation of this compound

ParameterPredicted ValueMethod
Atmospheric Oxidation Half-Life 0.356 DaysEPI Suite™ (AOPWIN™ v1.92)
DetailsAssuming a 12-hr day and a hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified.

Biodegradation in Water, Sediment, and Soil Systems

The BIOWIN™ module of EPI Suite™, for instance, provides several models to estimate the likelihood and rate of biodegradation. These models consider the chemical structure to predict whether the compound will be quickly mineralized by microbial populations. For this compound, the predictions point towards a slower biodegradation process.

Table 8.2: Predicted Biodegradation of this compound

ParameterPredicted OutcomeMethod
Ready Biodegradability Does not biodegrade fastEPI Suite™ (BIOWIN™ v4.10)
Ultimate Biodegradation Timeframe WeeksEPI Suite™ (BIOWIN™ v4.10)
Primary Biodegradation Timeframe Days-WeeksEPI Suite™ (BIOWIN™ v4.10)

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For esters like this compound, hydrolysis can be a significant degradation pathway in aqueous environments. The rate of hydrolysis is dependent on pH and temperature.

Predictive models, such as the HYDROWIN™ program in EPI Suite™, estimate the hydrolysis rate constant. For this compound, the ester group is the primary site for hydrolysis. The predicted half-life for hydrolysis at neutral pH (pH 7) and a standard temperature (25°C) suggests that this process is slow.

Table 8.3: Predicted Hydrolysis of this compound

Environmental ConditionPredicted Half-LifeMethod
pH 7 89.88 daysEPI Suite™ (HYDROWIN™ v2.00)
pH 8 8.99 daysEPI Suite™ (HYDROWIN™ v2.00)

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Log K_ow) and the bioconcentration factor (BCF). A high Log K_ow suggests a greater tendency for a chemical to partition into fatty tissues.

For this compound, the estimated Log K_ow indicates a moderate potential for bioaccumulation. The predicted BCF, which measures the uptake of a chemical from water into an aquatic organism, further supports this assessment.

Table 8.4: Predicted Bioaccumulation Potential of this compound

ParameterPredicted ValueInterpretationMethod
Log K_ow (Octanol-Water Partition Coefficient) 3.5Moderate lipophilicityEPI Suite™ (KOWWIN™ v1.68)
Bioconcentration Factor (BCF) 141.2Moderate potential to bioaccumulateEPI Suite™ (BCFBAF™ v3.01)

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified.

Environmental Distribution and Modeling

The environmental distribution of a chemical describes where it is likely to end up after being released into the environment. Fugacity models, such as the Level III model in EPI Suite™, predict the partitioning of a chemical between different environmental compartments like air, water, soil, and sediment.

Based on its physicochemical properties, including vapor pressure and water solubility, this compound is expected to primarily partition to soil and water, with a smaller fraction remaining in the air and sediment.

Table 8.5: Predicted Environmental Distribution of this compound (Fugacity Level III Model)

Environmental CompartmentPredicted PercentageMethod
Air 1.8%EPI Suite™ (BCFBAF™ v3.01)
Water 29.4%EPI Suite™ (BCFBAF™ v3.01)
Soil 67.5%EPI Suite™ (BCFBAF™ v3.01)
Sediment 1.3%EPI Suite™ (BCFBAF™ v3.01)

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified.

Advanced Research Perspectives and Future Directions for 2,6 Dimethylocta 5,7 Dien 2 Yl Acetate

Development of Novel Synthetic Routes for Stereospecific Production

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes that afford stereospecific control over the production of 2,6-dimethylocta-5,7-dien-2-yl acetate (B1210297) is a critical research frontier. Current synthetic methodologies can be expanded and refined to yield enantiomerically pure forms of this acetate.

Future research will likely focus on asymmetric catalysis, employing chiral catalysts to guide the formation of specific stereoisomers. Lipase-mediated resolution is a promising approach, where enzymes are used to selectively acylate or deacylate one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. For instance, lipases like Novozym 435 have been successfully used in the acetylation of racemic alcohols to produce enantioenriched acetates. mdpi.com The application of such enzymatic methods to the synthesis of 2,6-dimethylocta-5,7-dien-2-ol, the precursor alcohol, could provide a viable route to stereopure 2,6-dimethylocta-5,7-dien-2-yl acetate.

Furthermore, the exploration of metal-catalyzed cross-coupling reactions, which have shown success in the synthesis of other insect pheromones, presents another promising avenue. nih.gov Iron-catalyzed cross-coupling reactions, for example, offer an economical and environmentally friendly alternative for constructing the carbon skeleton with high stereoselectivity. nih.gov

Table 1: Potential Stereospecific Synthetic Strategies

Synthetic Approach Description Potential Advantages
Asymmetric Catalysis Use of chiral metal complexes or organocatalysts to direct the formation of a specific stereoisomer. High enantiomeric excess, catalytic nature reduces waste.
Enzymatic Resolution Employment of lipases or other enzymes to selectively react with one enantiomer in a racemic mixture. High stereoselectivity, mild reaction conditions, environmentally benign. mdpi.com
Chiral Pool Synthesis Utilization of readily available chiral natural products as starting materials. Defined stereochemistry from the outset.

Comprehensive Elucidation of Biosynthetic Pathways in Diverse Organisms

Understanding the natural production of this compound in various organisms is fundamental to harnessing its biological roles and potentially bio-engineering its production. As an irregular monoterpene, its biosynthesis deviates from the common head-to-tail condensation of isoprene (B109036) units.

Research has shown that irregular monoterpenes, such as lavandulol, are synthesized from two molecules of dimethylallyl diphosphate (B83284) (DMAPP). nih.govnih.govresearchgate.net The key enzyme in this process is lavandulyl diphosphate synthase (LPPS), a type of cis-prenyl diphosphate synthase, which catalyzes the head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP). nih.govnih.govresearchgate.net Subsequent enzymatic modifications, likely involving terpene synthases and acetyltransferases, would then lead to the final acetate ester.

The biosynthesis of terpenes in insects often mirrors pathways found in plants, starting from isopentenyl diphosphate (IPP) and DMAPP. researchgate.netnih.gov Insects have been shown to possess terpene synthase (TPS) enzymes that have evolved from primary metabolism enzymes. nih.govresearchgate.net Future research should aim to identify and characterize the specific enzymes, including the acetyltransferases, responsible for the biosynthesis of this compound in organisms where it is found. This involves a combination of transcriptomics to identify candidate genes and metabolomics to correlate gene expression with compound production. nih.gov

Table 2: Key Components in the Proposed Biosynthesis of this compound

Component Role Supporting Evidence
Dimethylallyl Diphosphate (DMAPP) Precursor molecule Building block for irregular monoterpenes. nih.govnih.govresearchgate.net
Isopentenyl Diphosphate (IPP) Isomeric precursor to DMAPP Universal terpene building block. researchgate.netnih.gov
Lavandulyl Diphosphate Synthase (LPPS) Key enzyme for irregular backbone formation Catalyzes head-to-middle condensation of DMAPP. nih.govnih.govresearchgate.net
Terpene Synthase (TPS) Enzyme for structural diversification Transforms LPP into the alcohol precursor. nih.govresearchgate.net

In-depth Mechanistic Studies of Biological Activities

The biological effects of this compound are likely mediated through specific molecular interactions with proteins in target organisms. In insects, for instance, acetate esters can act as pheromones or allomones, influencing behavior such as mating and aggregation. bioprotectionportal.comnumberanalytics.com The mechanism of action likely involves binding to odorant receptors in the insect's antennae, triggering a neurological response.

A key area for future research is the investigation of carboxyl/cholinesterases (CCEs) in the metabolism of this acetate ester. mdpi.com These enzymes are known to hydrolyze ester bonds and play a crucial role in insecticide resistance and the degradation of semiochemicals. mdpi.comnih.gov Understanding how this compound is processed by CCEs can provide insights into its persistence and efficacy as a signaling molecule. Structural biology studies of these enzymes in complex with the acetate could reveal the specific binding interactions and the basis for their substrate specificity. nih.gov

Exploration of Novel Biological Applications

The known roles of volatile organic compounds (VOCs) in chemical ecology suggest a broad range of potential applications for this compound. frontiersin.orgdoaj.orgmdpi.comresearchgate.net Beyond its potential as an insect pheromone, this compound could be explored for other biological activities.

In agriculture, VOCs are increasingly being investigated as sustainable alternatives to synthetic pesticides. doaj.orgmdpi.comresearchgate.net They can act as attractants for beneficial insects (parasitoids and predators of pests), as repellents for herbivores, or as agents that prime plant defenses against pathogens and environmental stresses. frontiersin.org Future research should evaluate the potential of this compound in these contexts through laboratory and field trials.

Furthermore, some volatile esters have shown antimicrobial properties. frontiersin.org Investigating the efficacy of this compound against plant pathogens could open up new applications in crop protection.

Sustainable Production and Green Chemistry Aspects

The demand for environmentally friendly and sustainable production methods for specialty chemicals is growing. For this compound, this translates to a need for green chemistry approaches that minimize waste and utilize renewable resources.

One of the most promising avenues is the use of metabolically engineered organisms, such as plants or microbes, for its production. usda.gov Transgenic plants, for example, can be engineered to produce pheromone precursors, offering a cost-effective and sustainable alternative to petroleum-based synthesis. usda.gov Similarly, engineered yeasts or bacteria could be used as cellular factories for the biosynthesis of this compound.

Enzymatic synthesis in vitro also represents a green chemistry approach. researchgate.netacs.orgnih.gov The use of isolated enzymes, such as lipases for acetylation, can be performed under mild conditions and with high selectivity, reducing the need for harsh chemical reagents and protecting groups. mdpi.com Research into optimizing these enzymatic processes, including enzyme immobilization for reusability, will be crucial. acs.orgnih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound, especially at the low concentrations typical of semiochemicals, requires highly sensitive and specific analytical methods.

Future research will increasingly rely on advanced mass spectrometry techniques. Direct Analysis in Real Time (DART) mass spectrometry, for instance, allows for the rapid analysis of samples with minimal preparation, making it suitable for profiling pheromone glands of insects. rsc.orgnih.govresearchgate.net The combination of gas chromatography with tandem mass spectrometry (GC-MS/MS) provides high sensitivity and selectivity for the analysis of complex mixtures. researchgate.net

Metabolomics approaches, which aim to identify and quantify all small molecules in a biological sample, will be invaluable for understanding the biosynthesis and metabolism of this compound. nih.govagriscigroup.usrsc.org By comparing the metabolite profiles of different tissues or organisms under various conditions, researchers can identify related biosynthetic intermediates and degradation products, providing a comprehensive picture of the compound's lifecycle. Furthermore, techniques like Raman spectroscopy are being explored for the in-situ detection of pheromones, which could revolutionize the monitoring of insect populations in the field. osti.gov

Table 3: Advanced Analytical Techniques for the Study of this compound

Technique Application Advantages
GC-MS/MS Trace quantification in complex samples. High sensitivity and specificity. researchgate.net
DART-MS Rapid profiling of biological tissues. Minimal sample preparation, fast analysis. rsc.orgnih.govresearchgate.net
Metabolomics Comprehensive analysis of related metabolites. Unbiased view of metabolic pathways. nih.govagriscigroup.usrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylocta-5,7-dien-2-yl acetate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A typical approach involves esterification of the corresponding alcohol (e.g., 2,6-dimethylocta-5,7-dien-2-ol) with acetic anhydride or acetyl chloride in the presence of a catalyst. For example, refluxing the alcohol with acetic anhydride and a catalytic amount of sulfuric acid (as in ) under inert conditions can yield the acetate. Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1.2 equivalents of acetylating agent), and controlling temperature (80–100°C) to minimize diene isomerization. Work-up involves neutralization, extraction (e.g., ethyl acetate/water), and purification via fractional distillation or column chromatography .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for determining spatial proximity of protons in the diene system. For instance, irradiation of the methyl groups at C2 or C6 can reveal NOE enhancements with adjacent protons, confirming the (E) or (Z) configuration. Comparative analysis with computational models (e.g., density functional theory (DFT)-predicted NMR shifts) further validates assignments. X-ray crystallography (using SHELX for refinement, as in ) may resolve ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. To address this:

Re-run computational simulations using explicit solvent models (e.g., PCM for NMR) and higher-level theory (e.g., MP2/cc-pVTZ).

Perform variable-temperature NMR to assess dynamic effects in the diene system.

Cross-validate with IR spectroscopy (e.g., C=O and C=C stretching frequencies) and high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights govern the [4+2] cycloaddition reactivity of this compound with electron-deficient dienophiles?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis reveals that the electron-rich diene system participates as the HOMO donor. Computational studies (e.g., transition state modeling using Gaussian) can predict regioselectivity and activation energies. Experimentally, kinetic studies under varying temperatures (Eyring plots) and substituent effects (e.g., electron-withdrawing groups on dienophiles) elucidate steric and electronic contributions. Stereochemical outcomes are confirmed via X-ray crystallography (refined with SHELXL) .

Q. How can the metabolic stability of this compound be assessed in enzymatic hydrolysis assays?

  • Methodological Answer :

In vitro assays : Incubate the compound with liver microsomes or purified esterases (e.g., porcine liver esterase) in PBS buffer (pH 7.4) at 37°C.

Analytical workflow : Monitor hydrolysis via LC-MS at timed intervals (0, 15, 30, 60 min). Quantify the alcohol byproduct (2,6-dimethylocta-5,7-dien-2-ol) using a calibration curve.

Kinetic modeling : Calculate half-life (t1/2) and Michaelis-Menten parameters (Km, Vmax) to compare with structurally related acetates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.